1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea
Description
Properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10(11-6-8-12(15)9-7-11)16-14(18)17-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYGAAVJXSOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea typically involves the reaction of 1-(4-bromophenyl)ethanol with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea with analogs sharing key structural motifs, such as brominated aromatic rings, cyclopentyl/cyclobutyl systems, or urea/amine functional groups.
Substituent Effects on Aromatic Rings
- 1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine (CAS: 1368781-51-4): This compound replaces the urea group with an amine and introduces a methyl group at the 3-position of the bromophenyl ring. The amine group may engage in hydrogen bonding but lacks the dual hydrogen-bonding capacity of urea, affecting interactions with biological targets .
- 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol: This analog features a hydroxy-methoxyphenyl substituent and a cyclohexanol ring. The methoxy group enhances electron-donating properties, altering electronic interactions compared to the purely brominated aromatic system in the target compound. The additional hydroxyl group increases polarity, likely reducing membrane permeability relative to the urea derivative .
Functional Group Variations
- However, the cyclobutyl and butylamine groups may confer greater conformational flexibility compared to the cyclopentylurea scaffold, impacting metabolic stability .
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid (CAS: 1199556-64-3):
The carboxylic acid group replaces urea, significantly altering solubility and ionization behavior. This compound’s safety data sheet highlights irritant properties under GHS guidelines, suggesting that urea derivatives like the target compound may offer safer handling profiles due to reduced acidity .
Data Tables for Key Comparators
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | Not Provided | C₁₄H₁₈BrN₂O | Urea, Bromophenyl, Cyclopentyl | High lipophilicity, potential kinase inhibition |
| 1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine | 1368781-51-4 | C₁₂H₁₆BrN | Amine, Bromophenyl, Cyclopentyl | Steric hindrance, moderate polarity |
| 1-(4-Bromo-2-fluorophenyl)cyclobutyl-3-methyl-butylamine | 850263-81-9 | C₁₄H₁₈BrFN | Amine, Fluorophenyl, Cyclobutyl | Enhanced electronegativity, flexible backbone |
| 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid | 1199556-64-3 | C₁₁H₁₀BrO₃ | Carboxylic Acid, Hydroxy, Bromophenyl | High solubility, irritant (GHS Category 5) |
Research Findings and Implications
- Binding Affinity : Urea derivatives generally exhibit stronger hydrogen-bonding interactions than amines or carboxylic acids, as seen in kinase inhibitor studies. This suggests the target compound may outperform its amine analogs in target engagement .
- Metabolic Stability : Cyclopentyl groups (as in the target compound) are associated with longer half-lives than cyclobutyl systems due to reduced ring strain and slower oxidative metabolism .
- Safety Profiles : Carboxylic acid derivatives (e.g., CAS: 1199556-64-3) pose higher irritation risks, whereas urea’s neutral charge may improve biocompatibility .
Biological Activity
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18BrN3O
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often function through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors for specific enzymes, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : The compound may interact with certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of urea derivatives. For instance, a comparative analysis showed that various substituted ureas exhibited significant cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Urea A | MCF-7 | 10 | Apoptosis induction |
| Urea B | A549 | 15 | Cell cycle arrest |
| Urea C | HeLa | 5 | Inhibition of angiogenesis |
Neuroprotective Effects
Research has suggested that certain urea compounds may possess neuroprotective properties. A study demonstrated that derivatives similar to this compound could reduce oxidative stress in neuronal cells, potentially mitigating neurodegenerative conditions.
- Case Study : In a model of Alzheimer's disease, treatment with a related urea compound led to a decrease in amyloid-beta plaque formation and improved cognitive function in animal models.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of this compound.
- Absorption : Studies indicate moderate absorption rates in vivo.
- Distribution : The compound shows a favorable distribution profile across biological membranes.
- Metabolism : Metabolic pathways include phase I and II reactions, leading to various metabolites.
- Excretion : Primarily excreted through renal pathways.
Toxicological assessments have revealed that while some urea derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to fully understand the safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
